molecular formula C22H24N4O4 B5916433 N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide

N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide

Cat. No. B5916433
M. Wt: 408.4 g/mol
InChI Key: ZEWGLVHOHBYWGQ-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in various fields, including medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide has several biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. Additionally, it has also been found to have anti-inflammatory and analgesic properties and can reduce inflammation and pain. It has also been found to have anticancer properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. Additionally, it has several potential applications in scientific research, including medicine, chemistry, and biology. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide. One of the future directions is to further investigate its mechanism of action and identify its molecular targets. Additionally, it is important to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo. Furthermore, it is important to investigate its potential applications in the development of new drugs for the treatment of cancer, inflammation, and pain. Finally, it is important to investigate its potential applications in other fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide involves several steps. The first step involves the reaction of 2-nitrobenzoyl hydrazine with 3-phenylcyclohexanone in the presence of a catalyst, such as HCl or H2SO4. This reaction results in the formation of 3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenylcyclohexanone. The second step involves the reaction of the product obtained in the first step with cyclohexanecarboxylic acid in the presence of a base, such as NaOH or KOH. This reaction results in the formation of N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide.

Scientific Research Applications

N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide has several potential applications in scientific research. One of the major applications of this compound is in the field of medicine. It has been found to have anticancer properties and has been used in the development of new anticancer drugs. Additionally, it has also been found to have anti-inflammatory and analgesic properties and has been used in the development of new drugs for the treatment of inflammation and pain.

properties

IUPAC Name

N-[(Z)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15(24-25-22(28)19-12-5-6-13-20(19)26(29)30)17-10-7-11-18(14-17)23-21(27)16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,23,27)(H,25,28)/b24-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWGLVHOHBYWGQ-IWIPYMOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1Z)-1-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide

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